2,8-Dimethylimidazo[1,2-b]pyridazine

BTK inhibitor kinase selectivity covalent inhibitor

Procure 2,8-Dimethylimidazo[1,2-b]pyridazine as a privileged scaffold for next-generation kinase inhibitor programs. This specific 2,8-dimethyl substitution pattern is critical for validated BTK, ROCK2, and IRAK4 hinge-binding interactions and cannot be substituted by regioisomers. A demonstrated metal-free, multigram-scale route to its 6-carboxylic acid derivative significantly de-risks large-scale pharmaceutical manufacturing. Choose this intermediate for drug development pipelines requiring clinical translation support or commercial Risdiplam synthesis with simplified logistics.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
Cat. No. B13678787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Dimethylimidazo[1,2-b]pyridazine
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCC1=CC=NN2C1=NC(=C2)C
InChIInChI=1S/C8H9N3/c1-6-3-4-9-11-5-7(2)10-8(6)11/h3-5H,1-2H3
InChIKeyOOIGRSVFUGYGNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 2,8-Dimethylimidazo[1,2-b]pyridazine in Kinase-Targeted Drug Discovery


2,8-Dimethylimidazo[1,2-b]pyridazine serves as a core scaffold for a privileged class of kinase inhibitors in medicinal chemistry [1]. Its bicyclic structure enables specific hinge-binding interactions with multiple kinase targets [1], establishing it as an essential starting material for both commercial drug manufacturing (e.g., Risdiplam intermediate) and preclinical research tool development. The scaffold has demonstrated validated potency across multiple kinase families including BTK, ROCK2, and DYRK1A [1].

Why 2,8-Dimethylimidazo[1,2-b]pyridazine Cannot Be Substituted by Other Imidazo[1,2-b]pyridazine Analogs


Simple substitution at the 2- and 8-positions dramatically alters both kinase selectivity profiles and physicochemical properties [1]. Even structurally similar imidazo[1,2-b]pyridazine derivatives can exhibit >10-fold differences in kinase selectivity due to subtle variations in hinge-binding geometry and hydrophobic pocket occupancy [1]. For procurement decisions, the specific substitution pattern of 2,8-Dimethylimidazo[1,2-b]pyridazine provides a distinct pharmacological and chemical profile that cannot be reliably extrapolated from other regioisomers or mono-substituted analogs.

Quantitative Differentiation of 2,8-Dimethylimidazo[1,2-b]pyridazine vs. In-Class Alternatives


BTK Inhibition: 2,8-Dimethyl Derivative Delivers Potent and Highly Selective Kinase Targeting

Compound 22, an imidazo[1,2-b]pyridazine derivative featuring the 2,8-dimethyl substitution pattern, demonstrates potent BTK inhibition (IC50 = 1.3 nM) with excellent selectivity across 310 kinases [1]. In direct comparison to earlier BTK inhibitor leads in the same scaffold class, compound 22 exhibits a superior selectivity profile enabling its advancement to Phase I clinical trials (TM471-1) [1]. The 2,8-dimethyl substitution contributes to optimal occupancy of the BTK hinge region while minimizing off-target kinase interactions.

BTK inhibitor kinase selectivity covalent inhibitor

ROCK2 Isoform Selectivity: 2,8-Dimethylated Scaffold Provides Superior Selectivity Over ROCK1

Imidazo[1,2-b]pyridazine derivatives with 2,8-dimethyl substitution (compounds A25 and A26) exhibit potent ROCK2 inhibition with IC50 values of 7.0 nM and 8.7 nM, respectively [1]. These compounds achieve excellent ROCK2 over ROCK1 selectivity indices of 200 and 138 [1]. This isoform selectivity is critical for minimizing off-target cardiovascular effects associated with non-selective ROCK inhibition. The 2,8-dimethyl group contributes to enhanced ROCK2 pocket discrimination compared to other imidazo[1,2-b]pyridazine derivatives lacking this substitution pattern.

ROCK2 inhibitor pulmonary fibrosis isoform selectivity

IRAK4 Potency: 2,8-Dimethyl Scaffold Enables Subnanomolar IRAK4 Inhibition

Compound 5, an imidazo[1,2-b]pyridazine derivative bearing the 2,8-dimethyl core, demonstrates exceptional IRAK4 inhibitory potency with an IC50 of 1.3 nM [1]. This compound exhibits a favorable kinase selectivity profile and demonstrates cellular selectivity for activated B cell-like (ABC) subtype DLBCL bearing the MYD88 L265P mutation in cytotoxicity assays [1]. The 2,8-dimethyl substitution pattern is critical for achieving this potency and selectivity profile, distinguishing it from other imidazo[1,2-b]pyridazine analogs with alternative substitution patterns.

IRAK4 inhibitor DLBCL MYD88 mutation

Synthetic Accessibility: Metal-Free Synthesis Route Enables Scalable Procurement

A metal-free, catalyst-free protocol has been developed for multigram-scale synthesis of 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid, a key intermediate in Risdiplam manufacturing [1]. This represents a significant improvement over earlier metal-catalyzed approaches that posed challenges for pharmaceutical scale-up due to metal contamination and cost concerns. The 2,8-dimethyl substitution pattern enables this metal-free route, providing a clear procurement advantage over other imidazo[1,2-b]pyridazine derivatives requiring palladium or other transition metal catalysts.

scalable synthesis metal-free intermediate manufacturing

Optimal Procurement Applications for 2,8-Dimethylimidazo[1,2-b]pyridazine in Drug Discovery


BTK Inhibitor Development for B-Cell Malignancies

Use as a core scaffold for developing covalent BTK inhibitors with potential clinical translation, supported by compound 22's demonstrated IC50 of 1.3 nM against BTK, excellent kinome selectivity, and complete tumor regression in 7/10 mice at 15 mg/kg in xenograft models [1]. This application leverages the scaffold's validated clinical entry (TM471-1 Phase I trials).

ROCK2-Selective Inhibitor Design for Pulmonary Fibrosis

Employ as a starting point for designing ROCK2-selective inhibitors with minimal cardiovascular liability, as demonstrated by compounds A25/A26 achieving ROCK2 IC50 of 7.0 nM/8.7 nM with selectivity indices of 200/138 over ROCK1 [1]. This specificity is essential for therapeutic applications in pulmonary fibrosis where ROCK1 inhibition may contribute to off-target effects.

IRAK4-Targeted Therapy for MYD88-Mutant DLBCL

Procure for developing IRAK4 inhibitors targeting MYD88 L265P mutant diffuse large B-cell lymphoma, supported by compound 5's subnanomolar IRAK4 potency (IC50 = 1.3 nM) and cellular selectivity for ABC DLBCL [1]. This application addresses a specific genetic subset of lymphoma with limited targeted treatment options.

Scalable Intermediate Manufacturing for Commercial Drugs

Utilize as a key intermediate in large-scale pharmaceutical manufacturing, particularly for Risdiplam synthesis, leveraging the demonstrated metal-free, multigram-scale synthetic route for 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid [1]. This application reduces manufacturing complexity and cost while maintaining high purity for downstream drug substance production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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